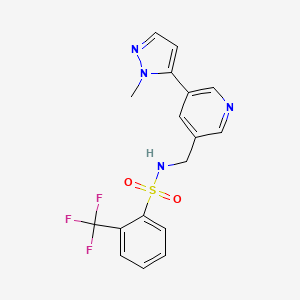

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Beschreibung

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a methylpyrazole group and a trifluoromethylbenzenesulfonamide moiety.

Eigenschaften

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O2S/c1-24-15(6-7-22-24)13-8-12(9-21-11-13)10-23-27(25,26)16-5-3-2-4-14(16)17(18,19)20/h2-9,11,23H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVMNIHBJBWAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, identified by CAS number 2309340-77-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is with a molecular weight of 412.4 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by improving the lipophilicity and metabolic stability of drug candidates.

| Property | Value |

|---|---|

| CAS Number | 2309340-77-8 |

| Molecular Formula | C₁₇H₁₅F₃N₄O₃S |

| Molecular Weight | 412.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide. For example, research indicates that pyrazole-based compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Studies

- MCF7 and A549 Cell Lines : In studies focusing on pyrazole derivatives, compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM for MCF7 cells to 26 µM for A549 cells, indicating moderate to high potency against these cancer types .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key proteins involved in cell proliferation and survival, such as CDK2 and Aurora-A kinase. For instance, one study reported that certain pyrazole derivatives inhibited Aurora-A kinase with an IC50 as low as 0.067 µM .

Anti-inflammatory Effects

In addition to anticancer properties, compounds in this class have been investigated for their anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammation.

Table 2: Summary of Biological Activities

| Activity Type | Assay Type | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Anticancer | Cytotoxicity | MCF7 | 3.79 µM |

| A549 | 26 µM | ||

| Aurora-A Kinase Inhibition | Various | 0.067 µM | |

| Anti-inflammatory | Cytokine Inhibition | Various | Not specified |

Research Findings

The exploration of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is still in its nascent stages; however, related compounds have demonstrated promising results in preclinical studies. The structural modifications present in this compound may enhance its pharmacological profile, making it a candidate for further research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: sulfonamide backbone , heterocyclic substituents , and trifluoromethyl groups . Below is a detailed analysis:

Sulfonamide Derivatives with Pyridine/Pyrazole Hybrids

- N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-4-(trifluoromethyl)benzenesulfonamide (Compound 46) Key Differences: Replaces the methylpyrazole group with a thiophene-isoindolinone system. Activity: Reported as a perforin-mediated lysis inhibitor, suggesting sulfonamide derivatives with bulky aromatic systems may disrupt protein-protein interactions . Solubility: The thiophene and isoindolinone groups likely reduce aqueous solubility compared to the target compound’s pyridine-pyrazole system.

- Benzenesulfonamide,4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- Key Differences: Lacks the pyridine core and trifluoromethyl group. Activity: Known for antimicrobial properties, highlighting the importance of the sulfonamide moiety in broad-spectrum bioactivity .

Trifluoromethyl-Containing Sulfonamides in Kinase Inhibition

- N-(3-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)-3-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methylbenzamide Key Differences: Incorporates an imidazole-ethynylbenzamide system instead of pyridine-pyrazole. Activity: Designed as a kinase inhibitor (Ponatinib analogs), but modifications to improve water solubility via amine substituents failed to enhance efficacy, underscoring the sensitivity of trifluoromethyl groups to structural changes .

Pyrazole-Based Sulfonamides with Varied Pharmacophores

- N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Trifluoromethyl Role: The -CF₃ group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a trend observed in kinase inhibitors like Ponatinib derivatives .

- Pyridine-Pyrazole Synergy : The pyridine-pyrazole system may improve π-π stacking interactions in enzyme binding pockets, as seen in perforin inhibitors .

- Sulfonamide vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : Begin with a nucleophilic substitution or coupling reaction between the pyridine and benzenesulfonamide moieties. For example, outlines a procedure using K₂CO₃ as a base in DMF to facilitate alkylation of pyrazole derivatives. Optimize stoichiometry (e.g., 1.1–1.2 eq of RCH₂Cl) and monitor temperature (room temperature vs. reflux) to avoid side reactions like over-alkylation .

- Key Parameters : Track reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR (¹H/¹³C): Confirm regiochemistry of the pyrazole and pyridine rings (e.g., absence of tautomeric shifts in ¹H NMR) .

- LC-MS : Verify molecular weight (exact mass ± 0.5 ppm) and detect impurities.

- X-ray crystallography : Resolve stereochemical ambiguities, if applicable (see for InChI stereodescriptors) .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays?

- Data :

- Solubility : Likely low in aqueous buffers due to trifluoromethyl and aromatic groups. Use co-solvents like DMSO (≤1% v/v) .

- logP : Predicted ~3.0 (XlogP3 from ), indicating moderate hydrophobicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Strategy :

- Core Modifications : Replace the pyridine ring with pyrimidine ( ) or vary substituents on the pyrazole (e.g., methyl → ethyl) to assess steric/electronic effects .

- Functional Groups : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility while retaining target binding (see for pyrazole-carbothioamide analogs) .

- Assays : Use competitive binding assays (e.g., SPR, ITC) to quantify affinity changes.

Q. What are common contradictions in biological data (e.g., IC₅₀ variability) and how should they be resolved?

- Case Study : Discrepancies in enzyme inhibition assays may arise from buffer composition (e.g., uses ammonium acetate pH 6.5) or redox-active impurities .

- Resolution :

- Replicate assays in multiple buffers (e.g., Tris-HCl, HEPES).

- Characterize compound stability under assay conditions (e.g., light, temperature).

Q. How does stereochemistry influence the compound’s pharmacokinetic profile?

- Insight : While the target compound lacks defined stereocenters, highlights the importance of chiral centers in related analogs (e.g., pyrrolidinyl groups affecting metabolic stability) .

- Approach : Synthesize diastereomers (if applicable) and compare CYP450 inhibition profiles using liver microsomes.

Methodological Guidance

Q. How to design experiments for detecting metabolic byproducts?

- Protocol :

- In vitro metabolism : Incubate with human hepatocytes and analyze via UPLC-QTOF-MS.

- Data Analysis : Use software (e.g., MetaboLynx) to identify phase I/II metabolites.

Q. What computational tools predict off-target interactions?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.